Netupitant D6

説明

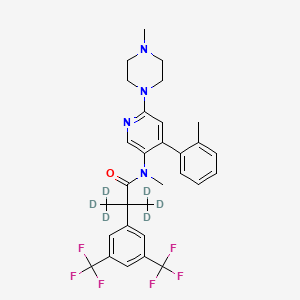

Netupitant D6 is the deuterium labeled Netupitant . It is intended for use as an internal standard for the quantification of netupitant . Netupitant is an insurmountable antagonist of the neurokinin-1 (NK1) receptor .

Molecular Structure Analysis

The molecular formula of this compound is C30H26D6F6N4O . The molecular weight is 584.6 . The SMILES representation isCN1CCN(C2=NC=C(N(C)C(C(C([2H])([2H])[2H])(C([2H])([2H])[2H])C3=CC(C(F)(F)F)=CC(C(F)(F)F)=C3)=O)C(C4=CC=CC=C4C)=C2)CC1 . Physical And Chemical Properties Analysis

This compound is a solid . It is soluble in DMSO and Methanol .科学的研究の応用

Efficacy in Chemotherapy-induced Nausea and Vomiting (CINV)

Netupitant, often combined with Palonosetron (a 5-HT3 receptor antagonist), has shown significant efficacy in preventing chemotherapy-induced nausea and vomiting. Studies have determined the optimal clinical dose of Netupitant to be combined with Palonosetron, showcasing superior prevention of CINV compared to Palonosetron alone. This combination, known as NEPA, has been evaluated over multiple cycles of chemotherapy, indicating its safety and high effectiveness across various chemotherapy regimens (Hesketh et al., 2014).

Pharmacokinetics and Metabolism

Netupitant undergoes extensive metabolism, primarily via the liver, with its elimination mainly through feces. A study involving healthy male subjects receiving a single dose of Netupitant revealed insights into its pharmacokinetic profile, excretion pathways, and metabolism. The study found that Netupitant is rapidly absorbed and eliminated, with significant metabolic transformation forming various metabolites (Giuliano et al., 2012).

Mechanism of Action

Netupitant acts as a potent and selective NK1 receptor antagonist. Its mechanism of action involves the inhibition of substance P-mediated responses, which are significant in the pathophysiology of nausea and vomiting, especially in the context of chemotherapy. Research demonstrates that Netupitant, in combination with Palonosetron, exhibits synergistic effects in inhibiting substance P-mediated responses, highlighting a complex interplay between NK1 and 5-HT3 receptors (Stathis et al., 2012).

Drug Interaction Potential

Understanding the interaction potential of Netupitant with other drugs is crucial, especially considering its role in polytherapy for chemotherapy patients. Studies investigating its interaction with CYP3A4 substrates like midazolam, erythromycin, and dexamethasone have provided valuable insights into the necessity for dose adjustments when co-administered with Netupitant, due to its moderate inhibition of CYP3A4 (Lanzarotti & Rossi, 2013).

Formulation and Stability

Research into the formulation of Netupitant aims to improve its water solubility and bioavailability, making it more suitable for clinical use. Studies employing methoxy poly (ethylene glycol)-poly (lactic acid) to formulate Netupitant-loaded nanoparticles have shown promising results in enhancing its solubility and therapeutic potential (Wang et al., 2019).

作用機序

Target of Action

Netupitant D6, also known as Netupitant-d6, is a deuterium-labeled variant of Netupitant . The primary target of this compound is the neurokinin-1 (NK1) receptor . The NK1 receptor is part of the tachykinin family of receptors, which are broadly distributed in the central and peripheral nervous systems .

Mode of Action

This compound acts as a highly potent and selective antagonist of the NK1 receptor . It competitively binds to and blocks the activity of the human substance P/NK1 receptors in the central nervous system (CNS), thereby inhibiting NK1-receptor binding of the endogenous tachykinin neuropeptide substance P (SP) . This inhibition of substance P mediated responses is the primary mode of action of this compound .

Biochemical Pathways

The action of this compound affects two major signaling pathways involved in the induction of vomiting . These are the neurokinin-1 (NK1) receptor pathway and the serotonin 3 (5-HT3) receptor pathway . By blocking the NK1 receptor, this compound inhibits the binding of substance P, a neuropeptide involved in the emetic response .

Pharmacokinetics

It is known that netupitant, the non-deuterated form of the compound, has a bioavailability of over 60% . It is mainly metabolized by CYP3A4 and also by CYP2D6 and CYP2C9 . The elimination half-life of Netupitant is approximately 88 hours . Given the structural similarity, it is reasonable to assume that this compound would have similar ADME properties.

Result of Action

The molecular and cellular effects of this compound’s action primarily result in the prevention of chemotherapy-induced nausea and vomiting (CINV) . By inhibiting the binding of substance P to the NK1 receptor, this compound can prevent the activation of the emetic reflex, thereby reducing nausea and vomiting .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs that are substrates of CYP3A4 may affect the metabolism of this compound . As this compound is a moderate inhibitor of CYP3A4, co-administration with drugs that are substrates of CYP3A4 may require dose adjustments

Safety and Hazards

特性

IUPAC Name |

2-[3,5-bis(trifluoromethyl)phenyl]-3,3,3-trideuterio-N-methyl-N-[4-(2-methylphenyl)-6-(4-methylpiperazin-1-yl)pyridin-3-yl]-2-(trideuteriomethyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32F6N4O/c1-19-8-6-7-9-23(19)24-17-26(40-12-10-38(4)11-13-40)37-18-25(24)39(5)27(41)28(2,3)20-14-21(29(31,32)33)16-22(15-20)30(34,35)36/h6-9,14-18H,10-13H2,1-5H3/i2D3,3D3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAXQNWCZJDTGBU-XERRXZQWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CC(=NC=C2N(C)C(=O)C(C)(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CCN(CC4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(C(=O)N(C)C2=CN=C(C=C2C3=CC=CC=C3C)N4CCN(CC4)C)C([2H])([2H])[2H] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32F6N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

584.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

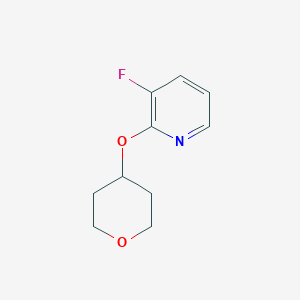

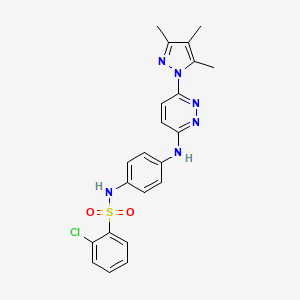

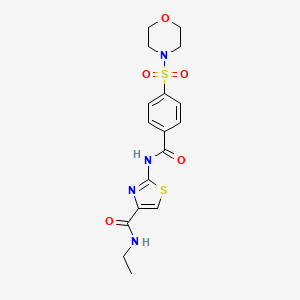

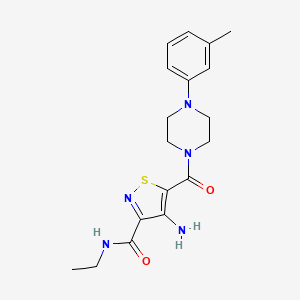

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide](/img/structure/B2585952.png)

![8-cyclohexyl-1,7-dimethyl-3-(2-oxo-2-phenylethyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2585957.png)

![Ethyl 4-[[2-[[5-[[[4-(dimethylsulfamoyl)benzoyl]amino]methyl]-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2585960.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2585962.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-chloro-4-fluorobenzenesulfonamide](/img/structure/B2585964.png)